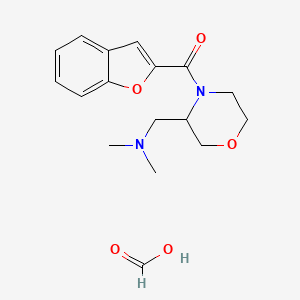

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate

Description

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate is a heterocyclic compound featuring a benzofuran core linked to a morpholine ring modified with a dimethylaminomethyl group, paired with a formate counterion. This compound belongs to a broader class of benzofuran-containing methanones, which are of significant interest due to their diverse pharmacological and material science applications. The formate counterion likely enhances solubility and crystallinity, as seen in related synthetic protocols involving ammonium formate for reduction and purification steps .

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.CH2O2/c1-17(2)10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-4-6-14(12)21-15;2-1-3/h3-6,9,13H,7-8,10-11H2,1-2H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGXPEVDAWMMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A common route to benzofuran involves acid-catalyzed cyclization of 2-hydroxypropiophenone analogs. For example:

- Starting material : 2-Hydroxy-3-methylacetophenone reacts with chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate, yielding 3-methylbenzofuran-2-carboxylic acid.

- Esterification : The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with morpholine derivatives to form the corresponding amide.

Key conditions :

- Solvent : Dichloromethane (DCM) or DMF

- Catalyst : Thionyl chloride or sulfuric acid

- Temperature : 0–5°C for acid chloride formation, 25–30°C for cyclization.

Functionalization of the Morpholine Ring

Introduction of the Dimethylaminomethyl Group

The 3-((dimethylamino)methyl)morpholine moiety is synthesized via reductive amination:

- Morpholine precursor : N-Methylmorpholine is treated with formaldehyde and dimethylamine hydrochloride in methanol.

- Reductive alkylation : Sodium cyanoborohydride facilitates the conversion of the imine intermediate to the tertiary amine.

Optimization notes :

- pH control : Maintain reaction at pH 4–5 using acetic acid.

- Yield : ~75–80% after column purification (ethyl acetate/cyclohexane).

Coupling of Benzofuran and Morpholine Moieties

Amide Bond Formation

The benzofuran-2-carbonyl chloride reacts with 3-((dimethylamino)methyl)morpholine under Schotten-Baumann conditions:

- Reagents :

- Benzofuran-2-carbonyl chloride (1.2 equiv)

- 3-((Dimethylamino)methyl)morpholine (1.0 equiv)

- N-Methylmorpholine (base, 2.0 equiv)

- Conditions :

Critical parameters :

- Temperature control : Prevents racemization and side reactions.

- Workup : Sequential washes with sodium thiosulfate (removes excess chloroformate) and brine.

Formate Salt Preparation

Acid-Base Reaction with Formic Acid

The free base (benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone) is treated with formic acid:

- Stoichiometry : 1:1 molar ratio in methanol.

- Procedure :

Purity enhancement :

- Micronization : Jet milling achieves particle sizes <10 μm for improved solubility.

- Drying : Lyophilization removes residual solvents.

Alternative Synthetic Routes

One-Pot Morpholine Functionalization and Coupling

A patent-pending method (WO2016170544A1) streamlines the synthesis:

- Simultaneous alkylation and acylation :

- Combine benzofuran-2-carboxylic acid, 3-(aminomethyl)morpholine, and paraformaldehyde in DCM.

- Add trimethylamine and heat to 40°C for 6 hours.

- Direct formate formation : Use formic acid as both catalyst and counterion source.

Advantages :

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Process Optimization

Regulatory Compliance

- ICH Guidelines :

Challenges and Mitigation Strategies

Racemization at the Morpholine Center

Formate Salt Hygroscopicity

- Mitigation :

- Store product in desiccators with silica gel.

- Use anti-caking agents (e.g., colloidal silicon dioxide) in formulations.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Antitumor Activity

Recent studies highlight the antitumor properties of benzofuran derivatives, including those similar to Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate. Research has demonstrated that compounds with similar structures can effectively inhibit the growth of non-small cell lung carcinoma (NSCLC) cell lines, such as A549 and NCI-H23. The synthesis of 3-methyl and 3-(morpholinomethyl)benzofuran derivatives has shown promising results, with IC50 values indicating substantial cytotoxicity against these cancer cells.

Key Findings:

- The most active benzofurans exhibited IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells and 0.49 µM to 68.9 µM against NCI-H23 cells, demonstrating their potential as effective anticancer agents .

- The presence of morpholino groups significantly enhances the antiproliferative activity of these compounds, suggesting that structural modifications can lead to improved therapeutic efficacy .

Inhibition of Protein Disulfide Isomerase

Another fascinating application for benzofuran derivatives is their role as inhibitors of protein disulfide isomerase (PDI). This enzyme is essential for proper protein folding and is implicated in various diseases, including cancer.

Research Insights:

- A series of benzofuran analogues were evaluated for their ability to inhibit PDI, with some compounds showing nanomolar inhibitory activity. This suggests that benzofurans could be developed into therapeutic agents targeting PDI-related pathways .

Synthesis and Structural Optimization

The synthesis of this compound involves several key steps that allow for structural optimization to enhance biological activity. Techniques such as nucleophilic substitution reactions have been employed to introduce morpholino groups effectively.

Synthesis Overview:

Mechanism of Action

The mechanism of action of benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of benzofuran, morpholine, and dimethylaminomethyl groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Bioactivity: The dimethylaminomethyl group in the target compound may confer CNS-targeted activity, analogous to other tertiary amine-containing drugs (e.g., diphenhydramine derivatives ). In contrast, butyl and methoxy substituents in compounds enhance antimicrobial effects.

- Solubility and Stability: The formate salt improves aqueous solubility compared to neutral methanones like (2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. Crystal packing in benzothiazole-containing methanones () demonstrates how substituents like chlorine and benzothiazole enhance stability via intermolecular interactions.

- Synthetic Complexity : The target compound’s synthesis likely involves formate-assisted reduction (as in ), whereas epoxide-containing analogues () require stereoselective oxidation.

Pharmacological and Industrial Relevance

- Antimicrobial Potential: Benzofuran-3-yl derivatives with nitro or amino groups () show broad-spectrum activity, suggesting that the dimethylaminomethyl group in the target compound could similarly modulate microbial targets.

- Material Science: The crystallinity of benzothiazole methanones () highlights the role of halogen and heterocyclic groups in designing stable optoelectronic materials.

Biological Activity

Benzofuran derivatives, including Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Overview of Benzofuran Derivatives

Benzofuran is a heterocyclic compound that serves as a scaffold for various biologically active molecules. The structural versatility of benzofuran allows for modifications that enhance its pharmacological properties. Recent studies have highlighted its potential as an antimicrobial, anticancer, anti-inflammatory, and analgesic agent .

The biological activity of benzofuran derivatives can be attributed to several mechanisms:

- CB2 Receptor Agonism : Some benzofuran derivatives act as agonists for cannabinoid receptors, particularly CB2, which are implicated in anti-inflammatory responses. This activity is crucial for developing treatments for pain and inflammation .

- Antimicrobial Properties : Benzofuran derivatives have demonstrated significant antimicrobial activity against various pathogens. The presence of specific substituents on the benzofuran ring enhances their efficacy against bacteria and fungi .

- Antitumor Activity : Certain benzofuran compounds exhibit cytotoxic effects on cancer cells by inhibiting tubulin polymerization, which is essential for cell division. This property positions them as potential chemotherapeutic agents .

Antimicrobial Activity

A study synthesized a series of benzofuran-3-carbohydrazide derivatives that were evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis) and other pathogens. The most active compounds showed minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL, indicating potent antimicrobial properties .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 3 | 8 | M. tuberculosis |

| 4 | 2 | M. tuberculosis |

| 6 | 3.12 | M. tuberculosis |

Anticancer Activity

Another study focused on the synthesis of 6-benzofuryl purines and their cytotoxic effects on various cancer cell lines. One compound exhibited an IC90 value of less than 0.60 µM against M. tuberculosis while maintaining low toxicity towards mammalian cells .

| Compound | IC90 (µM) | Cell Line |

|---|---|---|

| 6-Benzofuryl Purine | <0.60 | M. tuberculosis |

Research Findings

- Anti-inflammatory Effects : Benzofuran derivatives have been shown to reduce inflammation in animal models by modulating cytokine release and inhibiting pro-inflammatory pathways .

- Antidiabetic Properties : Some studies indicate that benzofuran compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting potential use in diabetes management .

- Neuroprotective Effects : Research has also highlighted the neuroprotective properties of certain benzofuran derivatives against neurodegenerative diseases, possibly due to their antioxidant capabilities .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the benzofuran-morpholine hybrid scaffold in this compound?

The synthesis typically involves multi-step strategies, such as coupling benzofuran precursors with morpholine derivatives. For example, benzofuran intermediates can be synthesized via [3,3]-sigmatropic rearrangements or cross-metathesis reactions, as demonstrated in the synthesis of related benzofurans . The dimethylaminomethyl group on the morpholine ring may be introduced via reductive amination or nucleophilic substitution, requiring careful pH control and anhydrous conditions . Optimization includes using catalysts like NaH in THF for deprotonation or Pd-mediated cross-coupling reactions to enhance yield and regioselectivity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions and stereochemistry. For example, benzofuran protons typically resonate at δ 6.5–7.5 ppm, while morpholine protons appear as distinct multiplet patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves absolute configuration and bond angles, particularly for morpholine ring puckering and benzofuran planarity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass measurements (e.g., expected [M+H] for CHNO is 335.1601) .

Q. How are impurities or by-products identified and quantified during synthesis?

Impurity profiling employs HPLC-UV/HRMS with reference standards (e.g., morpholine-related analogs or benzofuran derivatives) . For example, impurities may arise from incomplete alkylation of the morpholine ring or oxidation of the benzofuran moiety. Method validation follows ICH guidelines, using spiked samples to establish detection limits .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or crystallographic parameters) be resolved?

Discrepancies in NMR assignments often arise from solvent effects or dynamic processes. Solutions include:

- Variable-temperature NMR to probe conformational exchange in the morpholine ring .

- Comparative analysis with structurally validated analogs (e.g., (S)-2-(6-methoxybenzofuran) derivatives) to assign stereocenters .

- Cross-verification via DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

- Salt Formation : The formate counterion enhances aqueous solubility; alternatives like hydrochloride salts may improve stability in acidic media .

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without inducing aggregation .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways (e.g., morpholine N-demethylation) via LC-MS .

Q. How do computational tools like molecular docking or MD simulations support mechanistic studies of this compound?

- Docking (AutoDock Vina) : Predicts binding affinity to targets like histone deacetylases (HDACs) by modeling interactions between the benzofuran moiety and catalytic zinc ions .

- Molecular Dynamics (GROMACS) : Simulates conformational flexibility of the dimethylaminomethyl group in physiological conditions, informing SAR for analogs .

- QM/MM Calculations : Elucidate electron transfer mechanisms in catalytic reactions involving the morpholine nitrogen .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chloroform during extractions) .

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Q. How is enantiomeric purity assessed for chiral analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.